molecular formula C10H11F2N3O2S B12231779 3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide

3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12231779
M. Wt: 275.28 g/mol
InChI Key: KKEZLFUYRKZDON-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a difluoromethyl group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl group, and attachment of the thiolane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxothiolan-3-yl)-3-(trifluoromethyl)benzamide
  • 2-chloro-N-(2-oxothiolan-3-yl)acetamide
  • 4-fluoro-N-(2-oxothiolan-3-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11F2N3O2S

Molecular Weight

275.28 g/mol

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(2-oxothiolan-3-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H11F2N3O2S/c1-15-4-5(7(14-15)8(11)12)9(16)13-6-2-3-18-10(6)17/h4,6,8H,2-3H2,1H3,(H,13,16)

InChI Key

KKEZLFUYRKZDON-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2CCSC2=O

Origin of Product

United States

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